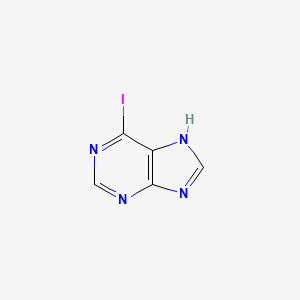
6-ヨード-7H-プリン
概要
説明
6-Iodopurine is a halogenated purine derivative, specifically an iodinated form of purine. It is characterized by the substitution of a hydrogen atom at the sixth position of the purine ring with an iodine atom. This compound is of significant interest in the field of nucleic acid chemistry due to its high reactivity and versatility as a building block for various biochemical modifications.
科学的研究の応用
6-Iodopurine is widely used in scientific research due to its versatility:
Industry: Utilized in the production of labeled nucleotides for diagnostic and therapeutic purposes.
作用機序
6-Iodopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP). TIMP inhibits several reactions that involve inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .
Safety and Hazards
将来の方向性
6-Iodopurine has been used as a versatile building block for RNA purine architecture modifications . It has high reactivity and can be used for metal-free construction of C-N, C-O, and C-S bonds under mild conditions and C-C bond formation by Suzuki-Miyaura cross-coupling . This opens up possibilities for the synthesis of various RNA modifications, especially for oligonucleotides containing specific structures .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodopurine typically involves the iodination of purine derivatives. One common method is the direct iodination of purine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. Another approach involves the lithiation of purine followed by quenching with iodine. For example, 6-chloro-2-iodopurine can be synthesized from hypoxanthine through a regiospecific lithiation/quenching sequence using Harpoon’s base and tributyltin chloride .
Industrial Production Methods
Industrial production of 6-Iodopurine may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and controlled iodination. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
6-Iodopurine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds under mild conditions.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in solvents like tetrahydrofuran or dimethylformamide.
Major Products
Substitution Products: Depending on the nucleophile, products can include 6-aminopurine, 6-thiopurine, or 6-alkoxypurine.
Cross-Coupling Products: Various C6-substituted purines with diverse functional groups.
類似化合物との比較
Similar Compounds
6-Fluoropurine: Another halogenated purine with a fluorine atom at the sixth position.
6-Chloropurine: Contains a chlorine atom at the sixth position and is used in nucleophilic substitution reactions.
6-Bromopurine: Similar to 6-Iodopurine but with a bromine atom, used in cross-coupling reactions.
Uniqueness
6-Iodopurine is unique due to its high reactivity and versatility in forming various bonds under mild conditions. Its iodine atom provides a good leaving group, making it highly suitable for substitution and cross-coupling reactions. This reactivity distinguishes it from other halogenated purines, making it a preferred choice for specific biochemical modifications and research applications .
特性
IUPAC Name |
6-iodo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBFSSALYRLHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180108 | |
| Record name | Purine, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2545-26-8 | |
| Record name | 6-Iodo-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purine, 6-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Iodopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purine, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-iodopurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 6-Iodopurine?
A1: 6-Iodopurine serves as a versatile building block for creating modified purine derivatives. Its reactivity stems from the iodine atom at the 6-position, allowing for various chemical transformations. Key applications include:
Q2: Are there any notable side reactions associated with 6-Iodopurine in palladium-catalyzed reactions?
A2: Yes, a significant side reaction observed is reductive dimerization. In the presence of a palladium catalyst and a base, 6-Iodopurine can form 6,6'-dimers. This dimerization is particularly prevalent with phosphine-free catalysts or those containing specific phosphines and can compete with desired cross-coupling reactions [, ].
Q3: Can 6-Iodopurine be used to synthesize biologically relevant molecules?
A3: Yes, 6-Iodopurine has been successfully employed in synthesizing various biologically relevant molecules. For example, it has been used to prepare:
- (Purin-6-yl)alanines: These are a new class of amino acid-nucleobase conjugates synthesized through palladium-catalyzed cross-coupling reactions of protected iodozincalanines with 6-Iodopurine derivatives [].
- Acyclic nucleotide analogues: Researchers synthesized acyclic nucleotide analogues derived from 6-hetarylpurines using palladium-catalyzed cross-coupling of 9-[2-(diethoxyphosphonylmethoxy)ethyl]-6-iodopurine with various organometallic reagents [, ].
- 6-Perfluoroalkylpurine derivatives: These derivatives, including bases, nucleosides, and acyclic nucleotide analogues, were synthesized using a copper iodide/potassium fluoride mediated perfluoroalkylation reaction of 6-Iodopurines with trimethyl(perfluoroalkyl)silanes [].
Q4: What is the molecular formula and molecular weight of 6-Iodopurine?
A4: The molecular formula of 6-Iodopurine is C5H3IN4, and its molecular weight is 278.04 g/mol.
Q5: Are there any studies investigating the stability of 6-Iodopurine?
A5: While specific stability studies on 6-Iodopurine are limited within the provided research, it's known that halogenated purines, in general, can be sensitive to light and heat.
Q6: Has 6-Iodopurine been used in any biological studies?
A7: One study investigated the substrate specificity of adenine aminohydrolases from Azotobacter vinelandii and Candida utilis. The research revealed that these enzymes could catalyze the replacement of the iodine atom in 6-Iodopurine with a hydroxyl group, highlighting its potential as a substrate for enzymatic modification [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)
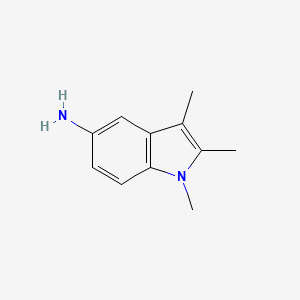
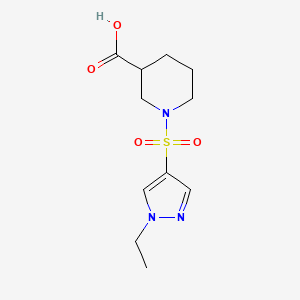
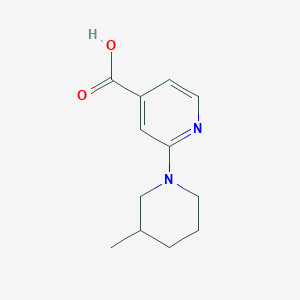
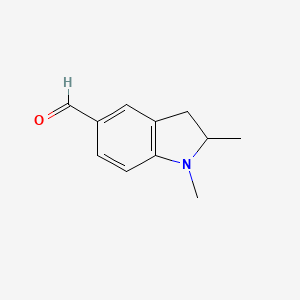
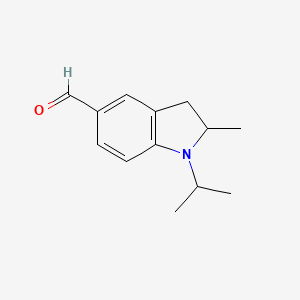
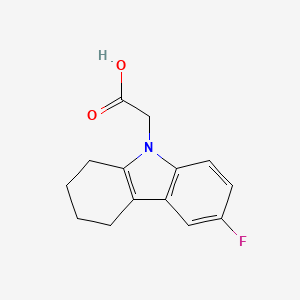
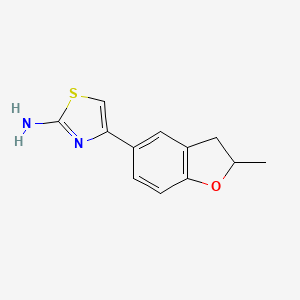
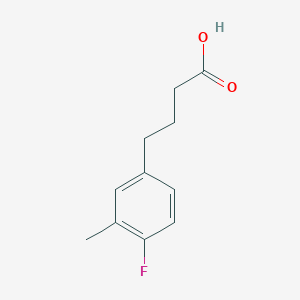
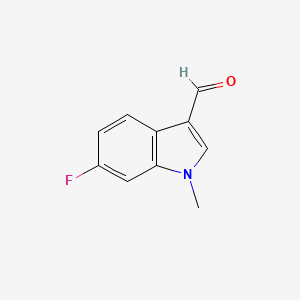
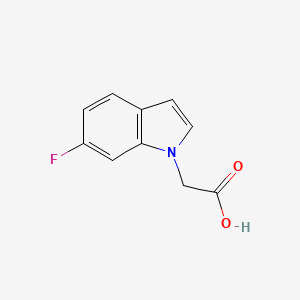

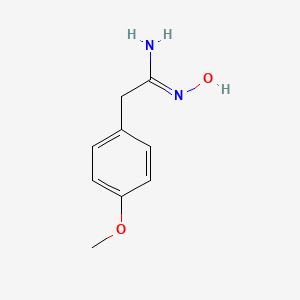
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1310050.png)
